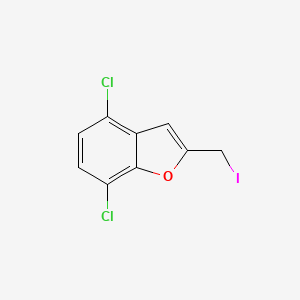
4,7-Dichloro-2-(iodomethyl)-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dichloro-2-(iodomethyl)-1-benzofuran is a chemical compound with the molecular formula C8H4Cl2INO It is a derivative of benzofuran, characterized by the presence of chlorine and iodine atoms attached to the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloro-2-(iodomethyl)-1-benzofuran typically involves the iodination of 4,7-dichloro-1-benzofuran. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position. Common reagents used in this process include iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,7-Dichloro-2-(iodomethyl)-1-benzofuran undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dehalogenated benzofuran derivatives.
Scientific Research Applications
4,7-Dichloro-2-(iodomethyl)-1-benzofuran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,7-Dichloro-2-(iodomethyl)-1-benzofuran involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
4,7-Dichloroquinoline: A compound with similar structural features but different functional groups.
4,7-Dichloro-2-methylquinoline: Another related compound with a methyl group instead of an iodomethyl group.
Uniqueness
4,7-Dichloro-2-(iodomethyl)-1-benzofuran is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical reactivity and potential biological activities compared to its analogs. The iodomethyl group, in particular, allows for selective functionalization and derivatization, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C9H5Cl2IO |
|---|---|
Molecular Weight |
326.94 g/mol |
IUPAC Name |
4,7-dichloro-2-(iodomethyl)-1-benzofuran |
InChI |
InChI=1S/C9H5Cl2IO/c10-7-1-2-8(11)9-6(7)3-5(4-12)13-9/h1-3H,4H2 |
InChI Key |
FGZMXYOJAAMUKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C=C(O2)CI)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















